CGP77675 Exhibits >500-Fold Selectivity for Src Over Cdc2, a Feature Not Observed in Broad-Spectrum Src/ABL Inhibitors Like Dasatinib
CGP77675 demonstrates exceptional selectivity for Src kinase over Cdc2 (cyclin-dependent kinase 2). In direct kinase inhibition assays, the IC50 of CGP77675 against Src was >500-fold lower than its IC50 against Cdc2 [1]. This contrasts sharply with broader-spectrum Src inhibitors like Dasatinib, which is also a potent BCR-ABL inhibitor and thus has a less selective target engagement profile .
| Evidence Dimension | Kinase Selectivity (Fold Selectivity) |
|---|---|
| Target Compound Data | Src IC50: 5-20 nM (peptide phosphorylation) |
| Comparator Or Baseline | Cdc2 IC50: >500-fold higher than Src IC50 (specific value not reported) |
| Quantified Difference | >500-fold |
| Conditions | In vitro kinase assay using purified human Src and Cdc2 enzymes |
Why This Matters
This extreme selectivity margin reduces the risk of off-target cell cycle effects associated with Cdc2 inhibition, making CGP77675 a superior tool for isolating Src-specific phenotypes in complex biological systems compared to multi-targeted kinase inhibitors.
- [1] Missbach M, Jeschke M, Feyen J, Müller K, Glatt M, Green J, Susa M. A novel inhibitor of the tyrosine kinase Src suppresses phosphorylation of its major cellular substrates and reduces bone resorption in vitro and in rodent models in vivo. Bone. 1999 May;24(5):437-49. View Source
